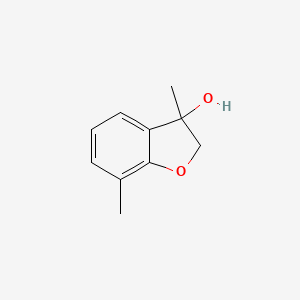
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the molecular formula C10H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriately functionalized precursors. One common method is the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves the use of palladium or platinum-catalyzed ring closure reactions . Additionally, photolytic cyclization of α-phenylketones and gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl substrates are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol, known for its wide range of biological activities.
3-Hydroxycarbofuran phenol: A closely related compound with similar chemical structure and properties.
Carbofuran-3-hydroxy-7-phenol: Another similar compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
88112-03-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,7-dimethyl-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8-9(7)12-6-10(8,2)11/h3-5,11H,6H2,1-2H3 |
InChI Key |
DWRLHBLXCMOJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CO2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















